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Compound of Interest
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Cat. No.: B607982

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two sodium-glucose
cotransporter 2 (SGLT2) inhibitors: HSK0935 and canagliflozin. Due to the absence of direct
head-to-head in vivo studies, this comparison is based on data from separate preclinical trials.
While both compounds demonstrate efficacy in promoting urinary glucose excretion and
improving glycemic control, the available data for HSK0935 is less extensive than for the well-
established drug, canagliflozin. This document summarizes the key findings from rodent and
primate studies, detailing experimental protocols and presenting quantitative data in a
structured format to facilitate comparison.

Mechanism of Action: SGLT2 Inhibition

Both HSK0935 and canagliflozin share a common mechanism of action. They selectively inhibit
SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal renal
tubules of the kidneys.[1] By blocking SGLT2, these drugs reduce the amount of glucose
reabsorbed into the bloodstream, leading to increased urinary glucose excretion (UGE).[1][2]
This process helps to lower blood glucose levels in an insulin-independent manner, making
SGLT2 inhibitors an effective therapeutic strategy for managing type 2 diabetes.[1]
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Caption: Simplified signaling pathway of SGLT2 inhibition.

In Vivo Efficacy Data

The following tables summarize the key in vivo efficacy data for HSK0935 and canagliflozin
from separate studies. It is critical to note that the experimental conditions, including the animal
models, dosages, and duration of treatment, differ between the studies, precluding a direct,

definitive comparison.

Urinary Glucose Excretion (UGE)

Table 1: Comparison of Urinary Glucose Excretion (UGE) in Animal Models
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Fold
Compoun Animal . 24-hour Increase Referenc
Dose Duration
d Model UGE (g) VS. e
Control
Sprague-
prag Single Not
HSK0935 Dawley 3 mg/kg Robust [2]
Dose Reported
Rats
Rhesus Single Not More than
3 mg/kg ) [2]
Monkeys Dose Reported in rats
Zucker
] ] ] ] Significantl
Canaglifloz  Diabetic Single Not
_ 1 mg/kg y (3]14]
in Fatty (ZDF) Dose Reported
Increased
Rats
Dose-
, Not
db/db Mice  3-30 mg/kg  Acute dependent [31[4]
_ Reported
increase
High-Fat
. Not
Diet-Fed 10 mg/kg 4 weeks ~10 g/day [5]
Mi Reported
ice

Glycemic Control

Table 2: Comparison of Glycemic Control Parameters in Diabetic Animal Models
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Change
Compoun Animal . Paramete from Referenc
Dose Duration .
d Model r Baselinel e
Control
Not Not Not Not Not
HSK0935
Reported Reported Reported Reported Reported
Zucker
Canaglifloz  Diabetic
) 3-30 mg/kg 4 weeks HbAlc Decreased  [3][4]
in Fatty (ZDF)
Rats
Blood
Decreased  [3][4]
Glucose
Dose-
) Blood
db/db Mice  3-30 mg/kg  Acute dependent [31[4]
Glucose
decrease
100 ppm in
TallyHO Blood )
] chow (~20 12 weeks Normalized [1]
Mice Glucose
mg/kg/day)
HbAlc Normalized [1]
Body Weight

Table 3: Comparison of Body Weight Changes in Animal Models
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. Body
Animal . .
Compound Dose Duration Weight Reference
Model
Change
HSK0935 Not Reported  Not Reported  Not Reported  Not Reported
Zucker
Canagliflozin Diabetic Fatty = 3-30 mg/kg 4 weeks Reduced gain  [3][4]
(ZDF) Rats
High-Fat
Diet-Fed 10 mg/kg 4 weeks Reduced gain  [5]
Mice
100 ppm in
TallyHO Mice  chow (~20 12 weeks Normalized [1]
mg/kg/day)

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results from these
independent studies.

HSKO0935 In Vivo Studies

o Urinary Glucose Excretion in Sprague-Dawley Rats and Rhesus Monkeys:

o

Animal Model: Male Sprague-Dawley rats and male Rhesus monkeys.

[¢]

Drug Administration: A single oral dose of HSK0935 (3 mg/kg) was administered.

[e]

Data Collection: Urine was collected over a 24-hour period, and urinary glucose
concentration was measured to determine total glucose excretion.

o

Reported Outcome: HSK0935 induced robust urinary glucose excretion in rats and a more
pronounced effect in Rhesus monkeys.[2]

Canagliflozin In Vivo Studies
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o Efficacy in Zucker Diabetic Fatty (ZDF) Rats:

(¢]

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.

Drug Administration: Canagliflozin was administered orally at doses ranging from 3 to 30
mg/kg for 4 weeks.

Data Collection: Blood glucose levels were monitored weekly. At the end of the study,
HbAlc, plasma glucose, and insulin levels were measured. An oral glucose tolerance test
(OGTT) was also performed.

Reported Outcomes: Canagliflozin treatment decreased HbAlc and blood glucose levels,
and improved measures of insulin secretion.[3][4]

 Efficacy in db/db Mice:

Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.

Drug Administration: A single acute oral dose of canagliflozin (3-30 mg/kg) was
administered.

Data Collection: Blood glucose levels were monitored at several time points post-dosing.

Reported Outcome: Canagliflozin caused a dose-dependent decrease in blood glucose
concentrations.[3][4]

Efficacy in TallyHO Mice:

Animal Model: Male TallyHO (TH) mice, a polygenic model of early-onset type 2 diabetes
and obesity.

Drug Administration: Canagliflozin was administered in the chow at 100 ppm
(approximating 20 mg/kg/day) for 12 weeks.

Data Collection: Blood glucose and HbAlc levels were measured.

Reported Outcomes: Canagliflozin treatment normalized both blood glucose and HbAlc
levels compared to untreated hyperglycemic TH mice.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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